Tosylmethyl isocyanide

Übersicht

Beschreibung

This compound is a steroidal derivative featuring a cyclopenta[a]phenanthrene core, a hallmark of estrane-related structures. Its key structural attributes include:

- 3-Methoxy group: A substituent common in steroidal estrogens, influencing receptor binding and metabolic stability .

- Oxane (tetrahydropyran) ring: Attached via an ether linkage at position 17, replacing the typical hydroxyl or carbonyl group found in natural steroids. This modification likely enhances lipophilicity and alters pharmacokinetic properties .

- Decahydrocyclopenta[a]phenanthrene skeleton: The fully saturated rings (positions 6–17) contribute to conformational rigidity, which may affect interactions with steroid receptors or enzymes .

Synthesis typically involves functionalization of estrone derivatives. For example, describes a Rh-catalyzed cross-addition protocol using alkynes to introduce substituents at position 3, followed by oxane ring formation via nucleophilic substitution or coupling reactions .

Vorbereitungsmethoden

Tosylmethyl isocyanide is typically prepared by dehydration of the related formamide derivative . The preparation method involves a two-step reaction from sodium p-toluenesulfinate, resulting in a high-yield (72.3%) and high-purity (98.5%) product confirmed by 1H NMR spectroscopy . Industrial production methods also follow similar synthetic routes, ensuring the compound’s stability and purity for various applications .

Analyse Chemischer Reaktionen

Tosylmethyl isocyanide undergoes a variety of chemical reactions, including:

Oxidation and Reduction: The isocyanide group can be oxidized, driving multiple reactions.

Substitution: The sulfonyl group enhances the acidity of the α-protons, making it a good leaving group.

Van Leusen Reaction: This reaction allows the conversion of a ketone into a nitrile with one additional carbon atom in a single pot.

Common reagents and conditions used in these reactions include primary alcohols like methanol or ethanol, which speed up the process . Major products formed from these reactions include nitriles, oxazoles, imidazoles, pyrroles, and triazoles .

Wissenschaftliche Forschungsanwendungen

Multicomponent Reactions

TosMIC is prominently utilized in multicomponent reactions such as the Ugi and Passerini reactions. These reactions allow for the rapid assembly of complex molecules from simple starting materials.

- Ugi Reaction : TosMIC can be employed as an isocyanide component in Ugi reactions to generate diverse amides and heterocycles. A study demonstrated the successful incorporation of TosMIC into Ugi adducts, highlighting its utility in synthesizing pharmaceutically relevant scaffolds with good yields and broad substrate scope .

- Passerini Reaction : Similarly, TosMIC has been shown to facilitate Passerini reactions, leading to the formation of four-membered heterocycles. Research indicates that these reactions can be performed under mild conditions, resulting in high yields .

| Reaction Type | Key Features | Yield Range |

|---|---|---|

| Ugi Reaction | Versatile building block for amides and heterocycles | Good to high |

| Passerini Reaction | Formation of four-membered heterocycles | High |

Cycloadditions

TosMIC is also involved in cycloaddition reactions, which are crucial for constructing cyclic structures from acyclic precursors.

- [3+2] Cycloaddition : A metal-free electrochemical [3+2] cycloaddition has been developed using TosMIC with α-amino carbonyls to create substituted imidazoles. This method eliminates the need for transition metal catalysts, enhancing reaction efficiency .

- [3+2] Cycloaddition with Styrylisoxazoles : Another study illustrated the reaction of TosMIC with styrylisoxazoles under basic conditions, yielding polysubstituted pyrroles efficiently at ambient temperature .

| Cycloaddition Type | Reactants | Products | Conditions |

|---|---|---|---|

| Electrochemical | α-Amino carbonyls + TosMIC | Substituted imidazoles | Metal-free |

| Styrylisoxazoles | Styrylisoxazoles + TosMIC | Pyrroles | Basic conditions |

Synthesis of Heterocycles

A significant application of TosMIC is in the synthesis of various heterocycles through MCRs. For example, a study reported the synthesis of azetidine derivatives using TosMIC in Ugi reactions, demonstrating its ability to form complex molecular frameworks suitable for pharmaceutical applications .

Development of Functionalized Scaffolds

In another case study, researchers utilized TosMIC to create functionalized scaffolds that are pivotal in drug discovery. The ability to modify the reaction conditions allowed for selective transformations of Ugi adducts into desired products without extensive purification steps .

Wirkmechanismus

The mechanism of action of tosylmethyl isocyanide involves its unique properties as a one-carbon synthon . The sulfonyl group enhances the acidity of the α-protons, making it a good leaving group, while the isocyanide group undergoes typical α-addition reactions . This combination allows the compound to participate in a wide range of reactions, including the formation of heterocycles and the conversion of ketones to nitriles .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound’s structural relatives share the cyclopenta[a]phenanthrene backbone but differ in substituents and functional groups:

*SERM: Selective Estrogen Receptor Modulator; SERD: Selective Estrogen Receptor Downregulator

Key Structural Differences and Implications :

- Position 3 Modifications: The target compound’s methoxy group balances hydrophobicity and metabolic resistance compared to 17-β-estradiol’s hydroxyl group, which is prone to glucuronidation . Cyanomethoxy (GAP-EDL-1) and trifluoromethylsulfonyl (Fulvestrant) groups further enhance receptor binding specificity or stability .

- In contrast, 2-Methoxyestradiol retains a hydroxyl group, enabling antioxidant activity .

- Core Saturation : The decahydro core reduces aromaticity compared to estrone derivatives, possibly diminishing DNA intercalation risks while improving metabolic stability .

Functional Comparisons

- Receptor Binding : The oxane ring may mimic the D-ring of cholesterol in steroidogenic enzymes, as seen in ’s fluorinated derivatives targeting lipid metabolism .

- Synthetic Accessibility : The target compound’s synthesis (e.g., via alkyne cross-addition in ) is more efficient than Fulvestrant’s multi-step routes, which require boronate intermediates .

- Bioactivity Trends : Compounds with 3-methoxy groups (e.g., 2-Methoxyestradiol) show anti-proliferative effects, suggesting the target compound may share this activity but with improved oral bioavailability due to the oxane ring .

Research Findings and Data

Spectroscopic Data (Representative Examples)

Biologische Aktivität

Tosylmethyl isocyanide (TosMIC) is a versatile compound widely used in synthetic organic chemistry. Its unique structure and reactivity have led to a variety of biological applications and research studies exploring its potential therapeutic effects. This article provides a detailed overview of the biological activity of TosMIC, including its synthesis, mechanisms of action, and case studies highlighting its applications in medicinal chemistry.

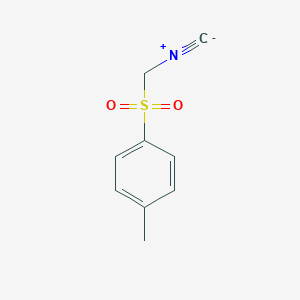

Chemical Structure and Properties

TosMIC is characterized by the presence of a tosyl group attached to a methyl isocyanide moiety. The general structure can be represented as follows:

This compound exhibits significant reactivity due to the electrophilic nature of the isocyanide group, allowing it to participate in various chemical reactions, including cycloadditions and nucleophilic substitutions.

Synthesis of TosMIC

The synthesis of TosMIC typically involves the reaction of methyl isocyanide with p-toluenesulfonyl chloride. This reaction results in the formation of TosMIC, which can then be utilized in various synthetic pathways. The following table summarizes some synthetic methods involving TosMIC:

| Synthetic Method | Reagents | Products |

|---|---|---|

| Heterocyclization | TosMIC + 1-azido-2-[isocyano(p-tosyl)methyl] | 1,2,3-benzotriazines |

| Electrochemical [3+2] cycloaddition | α-amino carbonyls + TosMIC | Substituted imidazoles |

| Reaction with N-heteroaryl formamidines | TosMIC + N-heteroaryl formamidines | N-heteroaryl tosylimidazoles |

TosMIC has been shown to exhibit various biological activities through its ability to form complex structures that can interact with biological targets. Key mechanisms include:

- Nucleophilic Attack : The isocyanide group can act as a nucleophile, allowing for the formation of new covalent bonds with electrophilic centers in biological molecules.

- Formation of Heterocycles : TosMIC participates in cyclization reactions that yield biologically relevant heterocycles, such as imidazoles and benzotriazines, which possess pharmacological properties.

Case Studies

- Antimalarial Activity : Research has demonstrated that compounds derived from TosMIC exhibit significant antimalarial activity against Plasmodium falciparum. For instance, sulfonylated derivatives have shown promising results in inhibiting parasite growth (Linington et al., 2007; Davyt and Serra, 2010) .

- Cytotoxic Effects : A study investigated the cytotoxic effects of TosMIC derivatives against various cancer cell lines. Compounds synthesized from TosMIC were found to induce apoptosis in P388 murine leukemia cells, suggesting potential as anticancer agents (Ishida et al., 2000) .

- Electrochemical Applications : A recent study highlighted the use of TosMIC in metal-free electrochemical reactions to synthesize substituted imidazoles. This method not only simplifies synthesis but also enhances the bioactivity profile of the resulting compounds (Mallick et al., 2023) .

Research Findings

Recent studies have focused on expanding the scope of reactions involving TosMIC to explore its biological potential further. Notable findings include:

- Diverse Substrate Tolerance : The electrochemical cycloaddition using TosMIC tolerates a wide range of functional groups, indicating its versatility as a building block in drug discovery.

- Mechanistic Insights : Computational studies have provided insights into the reaction mechanisms involving TosMIC, facilitating the design of more effective derivatives with enhanced biological activities.

Q & A

Basic Research Questions

Q. How is TosMIC synthesized and characterized in laboratory settings?

TosMIC is typically synthesized via the dehydration of N-tosylformamide derivatives using reagents like POCl₃ or PCl₃ in anhydrous conditions. Key steps include:

- Formamide preparation : Reacting p-toluenesulfonyl chloride with formamide derivatives under controlled pH ().

- Dehydration : Optimized methods reduce reaction times from days to hours while achieving >85% yields (Table 1, ).

- Characterization : Use / NMR to confirm the isocyanide group (~210 ppm in ) and elemental analysis for purity validation ().

- Critical note : Commercial TosMIC may contain impurities; recrystallization from ethanol/water is recommended ( ).

Q. What are the primary applications of TosMIC in heterocyclic compound synthesis?

TosMIC is a cornerstone reagent for constructing nitrogen-containing heterocycles via:

- Van Leusen reaction : Base-mediated cyclization with α,β-unsaturated ketones to form pyrroles ( ).

- 1,3-Dipolar cycloadditions : Reactions with nitrile oxides or diazo compounds yield pyrazoles and isoxazoles ().

- Multicomponent reactions (MCRs) : Combining TosMIC with aldehydes and amines generates imidazoles ( ).

Q. What analytical techniques are essential for confirming TosMIC’s purity and structural integrity?

- Spectroscopy : / NMR to identify the sulfonyl and isocyanide groups ().

- Chromatography : HPLC or TLC to detect side products (e.g., formamide precursors) ().

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (Δ < 0.4%) ().

Advanced Research Questions

Q. How can competing reaction pathways be managed when using TosMIC in multicomponent reactions?

Competing pathways (e.g., polymerization or hydrolysis) are mitigated by:

- Solvent selection : Anhydrous DMF or THF suppresses hydrolysis ().

- Temperature control : Reactions at 0–5°C favor cyclization over side reactions ( ).

- Additives : Molecular sieves or anhydrous MgSO₄ absorb moisture ().

Q. What strategies optimize TosMIC-mediated cycloaddition reactions under varying solvent conditions?

Solvent polarity significantly impacts reaction kinetics:

- Polar aprotic solvents (e.g., DMF): Accelerate dipolar cycloadditions but may require lower temperatures to avoid decomposition ().

- Nonpolar solvents (e.g., toluene): Slow reaction rates but improve selectivity for sterically hindered substrates ().

Q. How do computational studies enhance the understanding of TosMIC’s reactivity?

Density Functional Theory (DFT) calculations reveal:

- Charge distribution : The sulfonyl group stabilizes the isocyanide’s α-carbon, facilitating nucleophilic attacks ().

- Transition states : Simulations explain regioselectivity in cycloadditions (Supporting Information File 2, ).

Q. How should researchers address discrepancies in reported yields for TosMIC-based syntheses?

Contradictions often arise from:

- Impurity profiles : Commercial TosMIC batches vary; in-house synthesis ensures reproducibility ().

- Reaction monitoring : Use inline FTIR or LC-MS to track intermediate formation ().

Q. What methodological considerations are critical when scaling TosMIC reactions from milligram to gram scales?

- Exothermicity : Gradual reagent addition prevents thermal runaway ().

- Purification : Flash chromatography replaces recrystallization for large-scale purity ().

Q. How can chemoselectivity be controlled in TosMIC reactions with polyfunctional substrates?

- Protecting groups : Temporarily block reactive sites (e.g., -OH, -NH₂) ( ).

- Sequential reactions : Prioritize TosMIC’s nucleophilic attack before introducing electrophilic moieties ().

Q. What are the limitations of TosMIC in constructing complex heterocycles, and how can they be mitigated?

- Limitations : Poor stability in protic solvents and limited reactivity with sterically bulky substrates ().

- Solutions : Hybrid reagents (e.g., TosMIC analogs with electron-withdrawing groups) improve compatibility ().

Eigenschaften

IUPAC Name |

1-(isocyanomethylsulfonyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-8-3-5-9(6-4-8)13(11,12)7-10-2/h3-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOAUYCPAUGDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190101 | |

| Record name | Tosylmethyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light brown powder; [Alfa Aesar MSDS] | |

| Record name | Tosylmethyl isocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18074 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

36635-61-7 | |

| Record name | Tosylmethyl isocyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36635-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tosylmethyl isocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036635617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosylmethyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-toluenesulphonyl)methyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOSYLMETHYL ISOCYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C35FD6OLH8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.